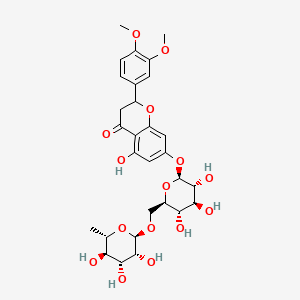

Methylhesperidin

Übersicht

Beschreibung

Methylhesperidin is a flavonoid compound derived from hesperidin, which is found in citrus fruits. It is known for its enhanced solubility compared to hesperidin, making it more bioavailable and effective in various applications. This compound exhibits significant antioxidant, anti-inflammatory, and antimicrobial properties, contributing to its potential therapeutic benefits .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Methylhesperidin wird durch Methylierung von Hesperidin synthetisiert. Der Prozess beinhaltet die Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Aceton oder Methanol unter Rückflussbedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion von Hesperidin aus Zitrusschalen, gefolgt von seiner Methylierung. Der Extraktionsprozess umfasst Schritte wie das Mahlen der Schalen, die Lösungsmittelextraktion und die Reinigung. Der Methylierungsschritt wird mit kontinuierlichen Durchflussreaktoren im großen Maßstab durchgeführt, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylhesperidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Es kann zu seiner Aglykonform, Hesperetin, reduziert werden.

Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Methoxygruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff.

Substitution: Nucleophile wie Thiole oder Amine in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Hesperetin.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Methylhesperidin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Flavonoidchemie und -reaktionen verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation von zellulärem oxidativem Stress und Entzündungen.

Medizin: Aufgrund seiner antioxidativen und entzündungshemmenden Eigenschaften wird sein Potenzial zur Behandlung von Herz-Kreislauf-Erkrankungen, Diabetes und Krebs untersucht.

Industrie: Wird in der Lebensmittel- und Kosmetikindustrie wegen seiner antioxidativen Eigenschaften und als natürliches Konservierungsmittel eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine antioxidative Aktivität aus. Es aktiviert den nuklearen Faktor Erythroid 2-assoziierten Faktor 2 (Nrf2)-Signalweg, der die Expression von antioxidativen Enzymen erhöht. Diese Aktivierung trägt dazu bei, oxidativen Stress und Entzündungen auf zellulärer Ebene zu reduzieren. Zusätzlich moduliert this compound verschiedene Signalwege, die an Zellüberleben, Apoptose und Entzündung beteiligt sind .

Ähnliche Verbindungen:

Hesperidin: Die Stammverbindung, weniger löslich und bioverfügbar im Vergleich zu this compound.

Hesperetin: Die Aglykonform, die leichter resorbiert wird, aber weniger stabil ist.

Hesperidin Glucosid: Ein Derivat mit erhöhter Löslichkeit, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit: this compound zeichnet sich durch seine verbesserte Löslichkeit und Bioverfügbarkeit aus, was es effektiver bei der Bereitstellung seiner therapeutischen Vorteile macht. Seine erhöhte Stabilität macht es auch zu einer bevorzugten Wahl in verschiedenen industriellen Anwendungen .

Wirkmechanismus

Methylhesperidin exerts its effects primarily through its antioxidant activity. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant enzymes. This activation helps in reducing oxidative stress and inflammation at the cellular level. Additionally, this compound modulates various signaling pathways involved in cell survival, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Hesperidin: The parent compound, less soluble and bioavailable compared to methylhesperidin.

Hesperetin: The aglycone form, which is more readily absorbed but less stable.

Hesperidin Glucoside: A derivative with enhanced solubility but different pharmacokinetic properties.

Uniqueness: this compound stands out due to its improved solubility and bioavailability, making it more effective in delivering its therapeutic benefits. Its enhanced stability also makes it a preferred choice in various industrial applications .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSHIGGVOJLBP-FZIAYWRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11013-97-1 | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

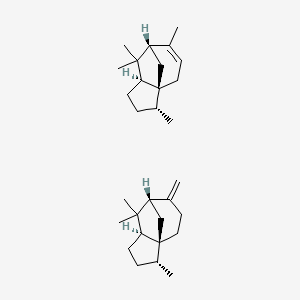

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride](/img/structure/B8135377.png)

![tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate](/img/structure/B8135385.png)

![1-(4-ethylphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B8135401.png)

![6-amino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8135413.png)

![(1S,7aalpha,11abeta,11balpha,13aalpha)-Hexadecahydro-4beta-methyl-12beta,1beta,5abeta-ethanylylidene-5aH-naphtho[1,2-c]quinolizine-7alpha,15-diol](/img/structure/B8135449.png)

![benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate](/img/structure/B8135452.png)

![(3R,10S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B8135457.png)